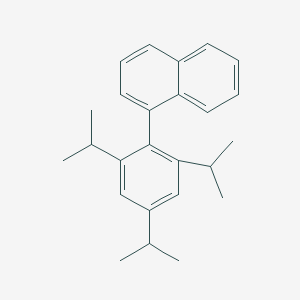
1-(2,4,6-Triisopropylphenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,6-Triisopropylphenyl)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 2,4,6-triisopropylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Triisopropylphenyl)naphthalene typically involves the arylation of naphthalene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium methoxide and solvents like 1,2-dimethoxyethane .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4,6-Triisopropylphenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2,4,6-Triisopropylphenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(2,4,6-Triisopropylphenyl)naphthalene involves its interaction with molecular targets through various pathways. The compound’s structural features allow it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4,6-Triisopropylphenyl)ethanol
- 1-(2,4,6-Triisopropylphenyl)ethanone
- Triptycene-like naphthopleiadene
Uniqueness: 1-(2,4,6-Triisopropylphenyl)naphthalene is unique due to its specific substitution pattern and the steric hindrance provided by the isopropyl groups. This steric hindrance can influence the compound’s reactivity and its ability to form specific molecular interactions .
Eigenschaften
Molekularformel |
C25H30 |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
1-[2,4,6-tri(propan-2-yl)phenyl]naphthalene |
InChI |
InChI=1S/C25H30/c1-16(2)20-14-23(17(3)4)25(24(15-20)18(5)6)22-13-9-11-19-10-7-8-12-21(19)22/h7-18H,1-6H3 |
InChI-Schlüssel |
NSLLFZMUKMDRRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC3=CC=CC=C32)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


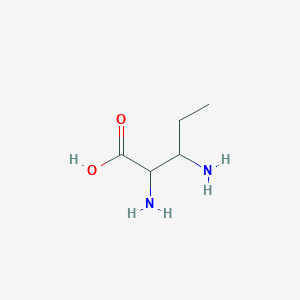
![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)

![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)

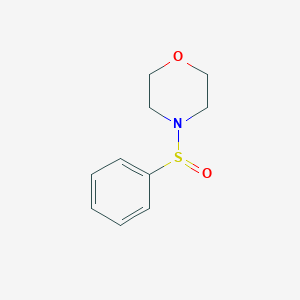
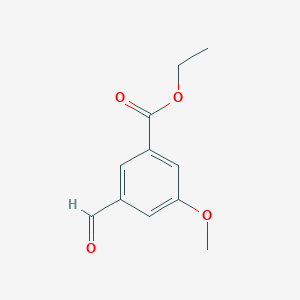
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
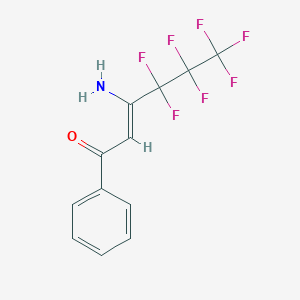
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14140390.png)
